Methyl 7-hydroxy-4-phenyl-2-naphthoate is a chemical compound that belongs to the class of naphthoic acid derivatives. This compound features a naphthalene backbone substituted with a hydroxyl group at the 7-position and a phenyl group at the 4-position, along with a methoxycarbonyl group. Its molecular formula is CHO, and it is known for its potential applications in various scientific fields, including medicinal chemistry.
Methyl 7-hydroxy-4-phenyl-2-naphthoate can be synthesized through various chemical reactions, primarily involving naphthalene derivatives. The compound has been studied for its biological activities and potential therapeutic applications, particularly as an antagonist of certain receptors in biological systems .
This compound is classified as an aromatic organic compound, specifically a substituted naphthoate. It can also be categorized under phenolic compounds due to the presence of the hydroxyl group. Its structural properties allow it to participate in various chemical reactions, making it of interest in organic synthesis and medicinal chemistry.
The synthesis of methyl 7-hydroxy-4-phenyl-2-naphthoate typically involves several steps, including:
For example, one method described involves using potassium ethyl malonate and triethylamine in a reaction with naphthalene derivatives under controlled conditions to yield the desired product . The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of methyl 7-hydroxy-4-phenyl-2-naphthoate consists of:
The compound’s structural data can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the arrangement of atoms within the molecule .
Methyl 7-hydroxy-4-phenyl-2-naphthoate can undergo several chemical reactions:
For instance, hydrolysis of the ester could involve treating it with aqueous sodium hydroxide, leading to the formation of 7-hydroxy-4-phenyl-2-naphthoic acid.
The mechanism of action for methyl 7-hydroxy-4-phenyl-2-naphthoate is primarily linked to its interaction with biological targets:
Studies indicate that modifications to either the hydroxyl or methoxycarbonyl groups significantly affect its biological activity, suggesting a structure-activity relationship that is critical for therapeutic applications.
Methyl 7-hydroxy-4-phenyl-2-naphthoate is characterized by:
The compound exhibits:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and concentration during synthesis .
Methyl 7-hydroxy-4-phenyl-2-naphthoate has several notable applications:
Naphthalene-derived compounds represent a privileged scaffold in medicinal chemistry, characterized by their planar, hydrophobic structure that facilitates diverse biological interactions. Methyl 7-hydroxy-4-phenyl-2-naphthoate exemplifies this class, integrating critical pharmacophoric elements that enable modulation of purinergic signaling pathways and inflammatory responses. Its core structure consists of a naphthalene ring system with a carboxylate ester at C-2, a phenolic hydroxyl at C-7, and a phenyl substituent at C-4—each moiety contributing distinct physicochemical and target-binding properties. This molecular architecture allows strategic positioning in hydrophobic protein pockets while maintaining polar interactions essential for receptor antagonism, particularly within the purinergic receptor family [2] [10].
The 7-hydroxy-2-naphthoate pharmacophore serves as a critical structural motif for targeting purinergic receptors, particularly the P2Y14 receptor (P2Y14R), a Gi protein-coupled receptor activated by extracellular UDP-glucose. This receptor is implicated in proinflammatory processes across multiple tissues, including airway inflammation, neuropathic pain, and renal ischemia-reperfusion injury [2] [5]. The 7-hydroxy group in Methyl 7-hydroxy-4-phenyl-2-naphthoate contributes to receptor affinity through two primary mechanisms:
Structural studies of P2Y14R antagonists reveal that the carboxylic acid/ester at C-2 is indispensable for activity. While the free acid form exhibits higher affinity due to ionic interactions with Lys77 (transmembrane helix 1), methyl ester prodrugs like Methyl 7-hydroxy-4-phenyl-2-naphthoate serve as bioavailable precursors that undergo hydrolysis in vivo to the active acid [8] [10]. Modifications at C-7 further influence potency, as demonstrated by analogs where hydroxyl replacement reduces P2Y14R antagonism by >100-fold [2].
Table 1: Impact of C-7 Substituents on P2Y14R Antagonism
C-7 Substituent | IC₅₀ (nM) | Relative Potency |
---|---|---|
7-Hydroxy | 6–8 | 1.0 (Reference) |
7-Methoxy | 120 | 0.05 |
7-Hydrogen | >1,000 | <0.01 |
7-Fluoro | 45 | 0.13 |
Data derived from fluorimetric binding assays in P2Y14R-expressing CHO cells [2] [8].
The 4-phenyl substituent in Methyl 7-hydroxy-4-phenyl-2-naphthoate governs steric occupancy and conformational stability within the P2Y14R binding site. Compared to unsubstituted naphthoates, 4-phenyl derivatives exhibit up to 100-fold enhanced affinity due to interactions with a hydrophobic subpocket formed by transmembrane helices 3 and 5 [2] [10]. Key structure-activity relationship (SAR) insights include:
Table 2: Influence of 4-Phenyl Modifications on Pharmacological Profiles
4-Phenyl Substituent | P2Y14R Kᵢ (nM) | logD₇.₄ | Metabolic Stability |
---|---|---|---|
None (H) | 520 | 2.1 | Low |
4-Piperidin-4-yl | 1.9 | 3.8 | Moderate |
4-(6-Hydroxy-3-azabicycloheptyl) | 0.021 | 2.5 | High |
4-(4-Trifluoromethylphenyl) | 0.43 | 4.1 | High |
Data synthesized from radioligand displacement and microsomal stability assays [2] [10].
Notably, the 4-phenyl group’s orientation relative to the naphthalene plane is crucial. Molecular docking studies indicate a dihedral angle of 45–60° optimizes contact with hydrophobic residues while avoiding steric clashes with ECL2 [8].
The evolution of naphthoate-based therapeutics began with early non-selective COX inhibitors like naproxen (a 6-methoxy-2-naphthylacetic acid derivative), which demonstrated anti-inflammatory effects through prostaglandin suppression [4]. However, target specificity remained limited until the discovery of purinergic receptor antagonists in the 2000s. Key milestones include:
Parallel developments exploited the tubulin-inhibitory properties of naphthoquinones. Though structurally distinct from Methyl 7-hydroxy-4-phenyl-2-naphthoate, 4-phenylamino-1,2-naphthoquinones demonstrated anti-inflammatory effects via microtubule disruption, suppressing cytokine release in macrophages [3]. Similarly, adamantyl-based naphthoates (e.g., CD437) exhibited retinoid receptor-independent anti-inflammatory activity, expanding the scaffold’s therapeutic relevance [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7